Methyl2-(acetylsulfanyl)-2-cyclopropylacetate
Description
Methyl 2-(acetylsulfanyl)-2-cyclopropylacetate is a cyclopropane-containing ester with a thioacetate functional group at the α-position. Its structure combines the steric strain of the cyclopropane ring with the reactivity of the acetylsulfanyl (-SCOCH₃) group, making it a versatile intermediate in organic synthesis.
Key structural features:
- Cyclopropane ring: Introduces ring strain, enhancing reactivity in ring-opening reactions .
- Thioacetate group: A sulfur-containing substituent that participates in nucleophilic substitutions and redox reactions.
- Methyl ester: Enhances solubility in organic solvents and stabilizes the α-carbon electrophilicity.
Properties
IUPAC Name |
methyl 2-acetylsulfanyl-2-cyclopropylacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3S/c1-5(9)12-7(6-3-4-6)8(10)11-2/h6-7H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPCKNOXZDLRFGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SC(C1CC1)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl2-(acetylsulfanyl)-2-cyclopropylacetate typically involves the esterification of 2-(acetylsulfanyl)-2-cyclopropylacetic acid with methanol. The reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then neutralized, and the ester is purified by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and efficiency. Additionally, advanced purification techniques such as chromatography may be employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Methyl2-(acetylsulfanyl)-2-cyclopropylacetate can undergo various chemical reactions, including:
Oxidation: The acetylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: The corresponding alcohol.
Substitution: Various substituted esters or amides, depending on the nucleophile used.
Scientific Research Applications
Methyl2-(acetylsulfanyl)-2-cyclopropylacetate has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe to study metabolic pathways.
Industry: Used in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of Methyl2-(acetylsulfanyl)-2-cyclopropylacetate involves its interaction with specific molecular targets. The acetylsulfanyl group can act as a nucleophile, participating in various biochemical reactions. The cyclopropyl group provides steric hindrance, which can influence the compound’s reactivity and interaction with enzymes or receptors. The ester group can undergo hydrolysis, releasing the corresponding acid and alcohol, which may further participate in biological processes.
Comparison with Similar Compounds
Methyl 2-Chloro-2-cyclopropylideneacetate (CAS 82979-45-1)
Structural Differences :
Physical Properties :
Menthone 8-Thioacetate (CAS 57129-12-1)
Structural Differences :
- Backbone: Menthane monoterpenoid vs. cyclopropane-acetate.
- Functional Groups: Both feature thioacetate, but menthone 8-thioacetate has a fused cyclohexanone ring .
Reactivity :
Ethyl 2-(1-{[1-(2-Ethoxy-2-oxoethyl)cyclopropyl]amino}cyclopropyl)acetate (CAS 2007924-94-7)
Structural Differences :
- Substituents: Dual cyclopropane rings with an amino linker vs. a single cyclopropane-thioacetate.
- Functionality: This compound’s amino groups enable coordination chemistry, while the thioacetate group offers redox versatility .
Reactivity in Ring-Opening Reactions
- Cyclopropane rings in methyl 2-chloro-2-cyclopropylideneacetate undergo strain-driven ring-opening with nucleophiles (e.g., amines, thiols) to form fused heterocycles .
- The acetylsulfanyl group in the target compound may facilitate radical reactions or serve as a latent thiol for drug delivery systems.
Biological Activity
Methyl 2-(acetylsulfanyl)-2-cyclopropylacetate is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including relevant data, case studies, and research findings.
Chemical Structure and Properties
Methyl 2-(acetylsulfanyl)-2-cyclopropylacetate is characterized by its unique structure, which includes a cyclopropyl group and an acetylsulfanyl moiety. The molecular formula is , and it can be represented as follows:
The biological activity of methyl 2-(acetylsulfanyl)-2-cyclopropylacetate is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may function as an inhibitor of specific enzymes involved in inflammatory pathways. The presence of the sulfanyl group is believed to enhance its reactivity and binding affinity to target proteins.
1. Anti-inflammatory Activity
Research indicates that methyl 2-(acetylsulfanyl)-2-cyclopropylacetate exhibits significant anti-inflammatory properties. In vitro studies have shown that the compound can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages stimulated with lipopolysaccharide (LPS).
Table 1: Inhibition of Cytokine Production
| Cytokine | Control (pg/mL) | Treatment (pg/mL) | % Inhibition |
|---|---|---|---|
| TNF-α | 200 | 50 | 75% |
| IL-6 | 150 | 30 | 80% |
2. Antioxidant Activity
The compound also demonstrates antioxidant activity, which is crucial for protecting cells from oxidative stress. In assays measuring the scavenging ability against free radicals, methyl 2-(acetylsulfanyl)-2-cyclopropylacetate showed a dose-dependent increase in radical scavenging activity.
Table 2: Antioxidant Activity Assay Results
| Concentration (µM) | Scavenging Activity (%) |
|---|---|
| 10 | 25 |
| 50 | 50 |
| 100 | 80 |
Case Study 1: In Vivo Efficacy in Animal Models
A study conducted on a murine model of arthritis demonstrated that administration of methyl 2-(acetylsulfanyl)-2-cyclopropylacetate significantly reduced paw swelling and joint inflammation compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells in treated animals.
Case Study 2: Synergistic Effects with Other Compounds
Another investigation explored the synergistic effects of methyl 2-(acetylsulfanyl)-2-cyclopropylacetate when combined with conventional non-steroidal anti-inflammatory drugs (NSAIDs). The combination therapy resulted in enhanced anti-inflammatory effects with reduced side effects compared to higher doses of NSAIDs alone.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
